molecular formula C12H5BrClN3O4 B4304831 3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B4304831
M. Wt: 370.54 g/mol
InChI Key: HMXQEOFEURIVOY-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole: is a heterocyclic compound that contains a furan ring, a phenyl ring, and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine, chlorine, and nitro groups in its structure makes it a versatile molecule for further chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Coupling with the Phenyl Ring: The final step involves coupling the brominated furan and the oxadiazole ring with a chloronitrophenyl derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride (NaBH4), or iron powder in acidic conditions.

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), or other strong bases.

Major Products Formed

    Oxidation: Furanones, carboxylic acids, or other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-2-furyl)-5-phenyl-1,2,4-oxadiazole: Lacks the chloro and nitro groups, making it less reactive.

    3-(2-furyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the bromine atom, which may affect its reactivity and applications.

Uniqueness

The unique combination of bromine, chlorine, and nitro groups in 3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole makes it a versatile compound for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrClN3O4/c13-10-4-3-9(20-10)11-15-12(21-16-11)7-5-6(17(18)19)1-2-8(7)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXQEOFEURIVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(O3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 4
3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 5
3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(5-Bromofuran-2-yl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole

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